4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, an oxadiazole ring, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and selectivity towards target molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylthieno[2,3-b]pyridin-3-amine: Shares the thienopyridine core but lacks the oxadiazole and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure.
Pyridin-3-amine: A simpler compound with a pyridine ring, lacking the additional functional groups present in the target compound.
Uniqueness
4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its biological activity.
Properties
Molecular Formula |
C18H13F3N4OS |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C18H13F3N4OS/c1-8-7-9(2)23-17-12(8)13(22)14(27-17)16-24-15(25-26-16)10-3-5-11(6-4-10)18(19,20)21/h3-7H,22H2,1-2H3 |
InChI Key |
DSTCGXDVUUOZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.